molecular formula C10H8IN B13656215 8-Iodo-3-methylisoquinoline

8-Iodo-3-methylisoquinoline

Katalognummer: B13656215
Molekulargewicht: 269.08 g/mol
InChI-Schlüssel: UKROIDNNYYMWBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodo-3-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of an iodine atom at the 8th position and a methyl group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 8-Iodo-3-methylisoquinoline can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

8-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 8-Iodo-3-methylisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

8-Iodo-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:

The presence of the iodine atom at the 8th position in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Its derivatives have shown promise in biological and medicinal research, highlighting its importance in the development of new therapeutic agents and materials.

Eigenschaften

Molekularformel

C10H8IN

Molekulargewicht

269.08 g/mol

IUPAC-Name

8-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H8IN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3

InChI-Schlüssel

UKROIDNNYYMWBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=N1)C(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.